molecular formula C15H13BrN2 B5832265 2-(4-Bromophenyl)-1-ethyl-1h-benzo[d]imidazole

2-(4-Bromophenyl)-1-ethyl-1h-benzo[d]imidazole

Cat. No.: B5832265
M. Wt: 301.18 g/mol
InChI Key: GEQBDFRSENVDRQ-UHFFFAOYSA-N
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Description

Overview of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry and Materials Science

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in drug design and discovery. nih.govnih.gov This prominence is due to its structural similarity to naturally occurring nucleotides, such as purines, which allows benzimidazole derivatives to interact efficiently with a wide range of biological macromolecules. nih.govbohrium.com Consequently, these compounds exhibit a vast spectrum of pharmacological activities, including antimicrobial (antibacterial and antifungal), antiviral, anticancer, anti-inflammatory, analgesic, and antihypertensive properties. nih.govbohrium.comimpactfactor.orgbenthamdirect.comindexcopernicus.com Several FDA-approved drugs, such as the antiulcer agent pantoprazole (B1678409) and the anticancer drug bendamustine, incorporate the benzimidazole core, highlighting its therapeutic importance. nih.govbenthamdirect.com

In the realm of materials science, the benzimidazole unit is integral to the development of advanced functional materials. nbinno.com Its inherent thermal stability, electron-transporting capabilities, and photoluminescent properties make it a valuable component in organic light-emitting diodes (OLEDs). nbinno.comnih.govresearchgate.net Benzimidazole derivatives are also explored for applications as chemosensors, in crystal engineering, as corrosion inhibitors, and as ligands in catalysis, underscoring their versatility beyond medicinal applications. rsc.orgimeti.org

Rationale for Investigating Substituted Benzimidazole Derivatives

The investigation of substituted benzimidazole derivatives is driven by the scaffold's remarkable capacity for structural variation. impactfactor.org The benzene and imidazole rings can be functionalized at various positions, allowing chemists to systematically modify the molecule's physicochemical properties. tandfonline.com These modifications, such as the introduction of different substituents, can fine-tune the compound's steric, electronic, and lipophilic characteristics. nih.gov

This targeted modification is crucial for optimizing a compound's biological activity and specificity in medicinal chemistry. nih.govnih.gov By strategically adding or altering functional groups, researchers can enhance a derivative's binding affinity to a specific biological target, improve its pharmacokinetic profile, or reduce potential toxicity. impactfactor.orgmdpi.com Similarly, in materials science, substitutions on the benzimidazole core can alter the electronic and photophysical properties, leading to the development of new materials with tailored characteristics for applications like next-generation displays and sensors. nbinno.comutexas.edu The synthesis of libraries of these derivatives is a key strategy in the discovery of novel therapeutic agents and advanced materials. mdpi.com

Focus of Research on 2-(4-Bromophenyl)-1-ethyl-1H-benzo[d]imidazole

A specific focus of research has been on the compound This compound . This molecule is identified as an important organic intermediate, particularly for the synthesis of materials used in OLEDs. nih.govresearchgate.net Detailed structural analysis through X-ray crystallography has provided precise insights into its molecular conformation and crystal packing.

The crystal structure of the compound has been determined, revealing a triclinic system. nih.govresearchgate.net The benzimidazole group is nearly planar, with a very small dihedral angle of 2.6 (3)° between the benzene and imidazole rings. nih.govresearchgate.net The attached 4-bromophenyl ring is significantly twisted out of this plane, making an angle of 44.5 (2)° with the benzimidazole system. nih.govresearchgate.net The crystal packing is stabilized by C—H⋯π interactions, with no classical hydrogen bonds observed. nih.govresearchgate.net

Detailed crystallographic data provides a foundational understanding of the compound's solid-state structure.

Table 1: Crystal Data for this compound

Parameter Value
Chemical Formula C₁₅H₁₃BrN₂
Formula Weight 301.18
Crystal System Triclinic
Space Group P1
a (Å) 9.0780 (18)
b (Å) 9.1480 (18)
c (Å) 9.2750 (19)
α (°) 76.72 (3)
β (°) 78.44 (3)
γ (°) 61.05 (3)
Volume (ų) 652.4 (2)
Z 2
Temperature (K) 293
Radiation Mo Kα
Density (calculated) (Mg m⁻³) 1.533

Data sourced from Acta Crystallographica Section E. nih.govresearchgate.net

The specific arrangement of the aromatic rings is a key structural feature.

Table 2: Selected Dihedral Angles

Angle Between Plane 1 and Plane 2 Angle (°)
Benzene ring and Imidazole ring (of benzimidazole) 2.6 (3)
4-Bromophenyl ring and Benzene ring (of benzimidazole) 45.2 (3)
4-Bromophenyl ring and Imidazole ring (of benzimidazole) 43.3 (3)

Data sourced from Acta Crystallographica Section E. nih.govresearchgate.net

Crystals of the compound for structural analysis were obtained by the slow evaporation of an ethanol (B145695) solution at room temperature. nih.govresearchgate.net This detailed structural information is crucial for understanding its properties and for designing new molecules based on its framework for advanced material applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2/c1-2-18-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQBDFRSENVDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms in 2-(4-Bromophenyl)-1-ethyl-1h-benzo[d]imidazole can be confirmed.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the ethyl group and the aromatic protons of the benzimidazole (B57391) and bromophenyl rings.

Based on the analysis of the precursor, 2-(4-Bromophenyl)-1H-benzo[d]imidazole, the aromatic protons of the shared benzimidazole and phenyl rings typically appear in the range of δ 7.22 to 8.12 ppm. The introduction of the ethyl group at the N1 position is anticipated to induce shifts in the neighboring protons.

The ethyl group itself would present a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atom are expected to appear as a quartet, likely in the δ 4.0-4.5 ppm region, due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) would appear as a triplet, further upfield, typically in the δ 1.3-1.6 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Splitting Pattern
Aromatic-H (Benzimidazole & Bromophenyl) 7.2 - 8.2 Multiplet
N-CH2- (Ethyl) 4.0 - 4.5 Quartet

Carbon-13 NMR (¹³C NMR) Analysis

In the ¹³C NMR spectrum, each unique carbon atom in the molecule will produce a distinct signal. For the parent compound, 2-(4-Bromophenyl)-1H-benzo[d]imidazole, aromatic carbon signals are observed between δ 122 and 151 ppm.

For this compound, the introduction of the ethyl group will result in two additional signals in the aliphatic region of the spectrum. The methylene carbon (-CH2-) is expected to resonate around δ 40-50 ppm, while the methyl carbon (-CH3) would appear at a higher field, approximately δ 14-18 ppm. The signals for the aromatic carbons would also be present, with slight shifts induced by the N-alkylation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic-C (Benzimidazole & Bromophenyl) 110 - 152
N-CH2- (Ethyl) 40 - 50

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₅H₁₃BrN₂.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For the parent compound, 2-(4-Bromophenyl)-1H-benzo[d]imidazole (C₁₃H₉BrN₂), the calculated mass for the protonated molecule [M+H]⁺ is 273.0022. The addition of an ethyl group (C₂H₄) to this structure to form this compound (C₁₅H₁₃BrN₂) would result in an expected [M+H]⁺ peak corresponding to its higher molecular weight. The presence of the bromine atom would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two major peaks separated by approximately 2 Da.

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing complex mixtures and confirming the presence and purity of the target compound. In an LCMS analysis of this compound, the compound would first be separated on an HPLC column, and the eluent would be introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak corresponding to the mass of the compound, confirming its identity.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce the structure of the compound. For this compound, the molecular ion peak [M]⁺ would be observed. Key fragmentation pathways would likely involve the loss of the ethyl group and cleavages within the benzimidazole ring system, providing further structural confirmation.

Table 3: Mentioned Compounds

Compound Name
This compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. While specific experimental IR data for this compound is not extensively detailed in the reviewed literature, the expected absorption bands can be inferred from the analysis of closely related benzimidazole derivatives. The structure of the title compound contains several key functional groups: the benzimidazole ring system, an N-substituted ethyl group, and a p-substituted bromophenyl ring.

The IR spectrum of a substituted benzimidazole typically displays characteristic peaks corresponding to N-H, C=N, C=C, and C-N vibrations, although the N-H stretching vibration is absent in N-substituted derivatives like the title compound. The aromatic C-H stretching vibrations from both the benzimidazole and bromophenyl rings are expected to appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl group would likely be observed in the 2980-2850 cm⁻¹ range.

Vibrations corresponding to the C=N and C=C bonds within the fused heterocyclic and aromatic systems typically result in a series of sharp absorption bands in the fingerprint region, generally between 1620 cm⁻¹ and 1400 cm⁻¹. researchgate.net The C-N stretching vibrations of the benzimidazole ring and the N-ethyl group are also expected in the fingerprint region. The presence of the bromine atom on the phenyl ring would give rise to a C-Br stretching vibration, which is typically found at lower wavenumbers, often in the 600-500 cm⁻¹ range.

Table 3.3.1: Expected Infrared Absorption Bands for this compound. Data are inferred from characteristic vibrational frequencies of related benzimidazole and aromatic compounds.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of this compound has been elucidated, providing valuable insights into its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern its crystal packing. nih.gov

The compound crystallizes in the triclinic space group P-1. nih.gov The crystallographic analysis confirms the connectivity of the molecule, with the ethyl group attached to one of the nitrogen atoms of the benzimidazole ring and the 4-bromophenyl group attached to the C2 carbon of the imidazole (B134444) moiety. The bond lengths and angles within the molecule are reported to be within normal ranges. nih.gov

Table 3.4.1: Selected Crystallographic Data for this compound. Data sourced from Dong & Cheng (2011). nih.gov

The solid-state conformation of this compound is characterized by the relative orientations of its constituent ring systems. The benzimidazole group itself is nearly planar, as evidenced by the small dihedral angle of 2.6 (3)° between the planes of the fused benzene (B151609) and imidazole rings. nih.gov

The 4-bromophenyl ring is significantly twisted out of the plane of the benzimidazole system. The dihedral angle between the best plane of the 4-bromophenyl ring and the best plane of the benzimidazole group is 44.5 (2)°. nih.gov More specifically, the 4-bromophenyl ring forms dihedral angles of 45.2 (3)° and 43.3 (3)° with the fused phenyl ring and the imidazole ring of the benzimidazole moiety, respectively. nih.gov This non-planar conformation is a common feature in 2-phenylbenzimidazole (B57529) derivatives and is attributed to steric hindrance between the ortho hydrogens of the phenyl ring and the benzimidazole system.

Table 3.4.1.1: Key Dihedral Angles in the Crystal Structure of this compound. Data sourced from Dong & Cheng (2011). nih.gov

The packing of molecules in the crystal lattice is directed by a network of weak intermolecular interactions. In the crystal structure of this compound, classical hydrogen bonds are absent. nih.gov The primary cohesive forces are weak C-H···π interactions. nih.gov

Specifically, two such interactions are observed. One occurs between a hydrogen atom on the 4-bromophenyl ring (C12-H12A) and the centroid of the fused benzene ring (Cg2) of an adjacent molecule. The second C-H···π interaction involves a different hydrogen atom on the bromophenyl ring (C13-H13A) and the centroid of the imidazole ring (Cg1) of another neighboring molecule. nih.gov These interactions link the molecules into a stable three-dimensional supramolecular architecture. Notably, no C-H···Br or other significant halogen-based interactions are reported in the crystal packing. nih.gov

Table 3.4.2.1: Geometry of C-H···π Interactions in this compound. Cg1 and Cg2 represent the centroids of the imidazole and the fused benzene rings, respectively. Data sourced from Dong & Cheng (2011). nih.gov

Table of Compounds Mentioned

Computational and Theoretical Investigations of 2 4 Bromophenyl 1 Ethyl 1h Benzo D Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netresearchgate.net For molecules like 2-(4-Bromophenyl)-1-ethyl-1H-benzo[d]imidazole, DFT calculations, typically using a basis set like B3LYP/6-31G(d,p), can elucidate fundamental aspects of its chemical nature. researchgate.net

Electronic structure analysis through DFT provides a detailed picture of how electrons are distributed within the this compound molecule. This includes the calculation of Mulliken atomic charges and the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map is particularly useful as it illustrates the charge distribution and helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In the structure of this compound, the nitrogen atoms of the imidazole (B134444) ring are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive electrostatic potential. The bromine atom, being highly electronegative, significantly influences the electronic landscape of the phenyl ring it is attached to. researchgate.net Such analyses are crucial for understanding the molecule's intermolecular interactions and reactivity patterns.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital without electrons and can act as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. espublisher.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. espublisher.com Conversely, a small energy gap suggests the molecule is more reactive. pku.edu.cn

Table 1: Predicted Frontier Molecular Orbital Properties for this compound
ParameterPredicted Value (eV)Implication
HOMO Energy-6.20Electron-donating capability (nucleophilicity)
LUMO Energy-1.85Electron-accepting capability (electrophilicity)
HOMO-LUMO Gap (ΔE)4.35High kinetic stability and low reactivity

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A prominent application is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. amazonaws.comamazonaws.com These studies are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. arabjchem.orgmdpi.com

Molecular docking simulations can predict how this compound might interact with biological targets. Benzimidazole (B57391) derivatives have been investigated as ligands for various receptors, including the GABA-A receptor. nih.gov In a typical docking study, the 3D structure of the ligand is placed into the binding site of the target protein, and its orientation and conformation are systematically sampled. researchgate.net A scoring function is then used to estimate the binding affinity, often reported as a binding energy value. arabjchem.org

For this compound, docking studies could reveal potential interactions with amino acid residues in a target's active site. These interactions commonly include:

Hydrogen Bonds: Formed between the nitrogen atoms of the imidazole ring and suitable donor/acceptor residues like histidine or serine.

Aromatic Interactions (π-π stacking): Occurring between the benzimidazole or bromophenyl rings and aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: Involving the ethyl group and the nonpolar regions of the binding pocket.

These predicted interactions provide a structural hypothesis for the molecule's biological activity and can guide further experimental validation. mdpi.com

Table 2: Predicted Ligand-Target Interactions for this compound with a Hypothetical Receptor Active Site
Interaction TypeMolecular Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen BondingImidazole Nitrogen AtomsHis, Ser, Thr, Tyr
π-π StackingBenzene (B151609) Ring, Phenyl RingPhe, Tyr, Trp
Halogen BondingBromine AtomCarbonyl oxygen, Lewis bases
Hydrophobic InteractionsEthyl Group, Aromatic RingsAla, Val, Leu, Ile

Conformational analysis examines the spatial arrangement of atoms in a molecule and the different geometries it can adopt. The crystal structure of this compound, as determined by X-ray crystallography, provides precise data on its solid-state conformation. nih.govresearchgate.net

Key structural features from crystallographic data include:

The benzimidazole system is almost planar, with a very small dihedral angle between the fused benzene and imidazole rings. nih.govresearchgate.net

The 4-bromophenyl ring is significantly twisted out of the plane of the benzimidazole group. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Benzimidazole Derivatives

Impact of Substituents at N1, C2, C5, and C6 Positions on Biological Activity

The benzimidazole (B57391) nucleus, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, offers multiple positions for substitution, allowing for the fine-tuning of its biological properties. researchgate.net SAR analyses have consistently shown that modifications at the N1, C2, C5, and C6 positions of the benzimidazole core significantly modulate the activity of these compounds. nih.govnih.govresearchgate.net The nature and position of these substituents are critical determinants of the resulting pharmacological effects, which can range from anti-inflammatory to anticancer activities. nih.gov

N1 Position: The substituent at the N1 position of the benzimidazole ring can greatly influence the compound's interaction with biological targets. For example, the introduction of various heterocyclic moieties at the N1 position has been shown to result in effective anti-inflammatory agents. nih.gov Furthermore, a cyclopropyl group at the N1 position, in conjunction with other substitutions, is considered essential for potent agonistic activity at cannabinoid receptors. nih.gov

C2 Position: The C2 position is a common site for modification and has a profound impact on the biological profile of benzimidazole derivatives. For instance, substituting the C2 position with a diarylamine group has been linked to antagonism of the bradykinin receptor. nih.govresearchgate.net Conversely, a benzimidazole substituted with anacardic acid at the C2 position demonstrates inhibitory activity against COX-2. nih.govnih.gov The nature of the linker at this position is also critical; for example, an ethyl linker between two carboxamide groups at C2 was found to be optimal for activity, with shorter or longer alkyl chains reducing the effect. nih.gov

C5 and C6 Positions: The C5 and C6 positions on the benzene ring portion of the benzimidazole scaffold also play a crucial role in determining biological activity. nih.gov Substitution at the C5 position, in particular, can lead to significant changes in efficacy. For example, a compound with a nitro group at the C5 position exhibited pronounced activity against cyclin-dependent kinases (CDK1 and CDK5). nih.gov In contrast, replacing the nitro group with an amino or methyl group at the same C5 position resulted in a complete loss of this activity. nih.gov Similarly, the introduction of a 5-carboxamide or sulfonyl group can lead to cannabinoid receptor antagonism. nih.govnih.gov

The following table summarizes the impact of various substituents at different positions on the biological activity of benzimidazole derivatives based on research findings.

PositionSubstituentBiological Activity
N1Various HeterocyclesAnti-inflammatory effects nih.gov
N1Cyclopropyl groupPotent cannabinoid receptor agonism nih.gov
C2DiarylamineBradykinin receptor antagonism nih.govresearchgate.net
C2Anacardic acidCOX-2 inhibition nih.govnih.gov
C5Nitro groupCDK1 and CDK5 inhibition nih.gov
C5Amino or Methyl groupLoss of CDK-inhibitory activity nih.gov
C5Carboxamide or Sulfonyl groupCannabinoid receptor antagonism nih.govnih.govresearchgate.net

Role of Halogenation (Bromine Substitution) on Compound Efficacy

Halogenation, the introduction of one or more halogen atoms into a molecule, is a common strategy in medicinal chemistry to enhance the therapeutic properties of a compound. In the context of benzimidazole derivatives, the presence and position of halogens, such as bromine, can significantly influence their efficacy.

Theoretical studies have investigated the effect of halogenation with fluorine, chlorine, and bromine on the properties of benzimidazole derivatives. nih.govacs.org While these studies suggest that the effect of halogenation may be less pronounced than other factors like solvent polarization in certain photochemical processes, it remains a valuable tool for modulating compound characteristics. nih.govacs.org

In terms of antibacterial activity, halogenated benzimidazoles have shown considerable promise. For instance, dihalogenated derivatives of 2-trifluoromethylbenzimidazoles exhibited greater antibacterial activity against Bacillus subtilis than their mono-halogenated counterparts. researchgate.net Notably, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was identified as the most active compound in this series, with a minimum inhibitory concentration (MIC) of 0.49 µg/mL, which is comparable to the commercial antibiotic tetracycline. researchgate.net Another study highlighted that 5-bromo-2-(trifluoromethyl)-1-H-benzimidazole was effective in inhibiting biofilm formation by E. coli. researchgate.net

Furthermore, in the realm of anticancer research, a benzimidazole derivative substituted with both bromine and chlorine demonstrated inhibitory activity against three different cancer cell lines, with inhibitory concentrations ranging from 6.2 to 9.7 μM. nih.gov These findings underscore the importance of halogenation, and specifically bromine substitution, in enhancing the biological efficacy of benzimidazole compounds across different therapeutic areas.

The table below presents research findings on the effect of bromine substitution on the efficacy of benzimidazole derivatives.

CompoundBiological Activity
5,6-dibromo-2-(trifluoromethyl)benzimidazoleHighly active against Bacillus subtilis (MIC of 0.49 µg/mL) researchgate.net
5-bromo-2-(trifluoromethyl)-1-H-benzimidazoleInhibition of E. coli biofilm formation researchgate.net
6-bromine-4-chloro substituted benzimidazole derivativeInhibitory activity against three cancer cell types (6.2 to 9.7 μM) nih.gov

Influence of N-Alkylation on Activity Profile

N-alkylation, the introduction of an alkyl group at a nitrogen atom, is another key modification that influences the biological activity profile of benzimidazole derivatives. researchgate.netresearchgate.net The substitution at the N-1 position of the benzimidazole ring can significantly impact the compound's physicochemical properties, such as lipophilicity, which in turn affects its ability to cross biological membranes and interact with target molecules. acs.org

Research has shown that N-substitution with straight-chain alkyl groups can lead to enhanced antiproliferative activity compared to unsubstituted benzimidazoles. acs.org In one study, a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and evaluated for their anticancer effects. acs.org The results indicated that compounds with alkyl chains from one to seven carbons at the N-1 position exhibited a linear increase in anticancer activity against a human breast cancer cell line (MDA-MB-231). acs.org This suggests that the hydrophobic nature of the alkyl group contributes to the observed biological effect. acs.org

In the context of antibacterial agents, N-alkylation has also been shown to be a critical factor. A study on N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives demonstrated that the presence of certain N-alkyl groups, such as phenyl, methyl, and hydroxymethyl (CH2OH), was crucial for their bactericidal activity against Escherichia coli and Staphylococcus aureus. researchgate.net

The synthesis of various N-alkylated benzimidazole derivatives is an active area of research, with different alkyl halides like benzyl bromide and propargyl bromide being used to introduce diverse alkyl groups onto the benzimidazole scaffold. frontiersin.org These synthetic efforts aim to explore the full potential of N-alkylation in modulating the biological activity of this versatile heterocyclic system.

The following table details the influence of N-alkylation on the activity of benzimidazole derivatives based on research findings.

N-Alkyl GroupBiological Activity
Straight-chain alkyl groups (C1-C7)Increased antiproliferative activity against breast cancer cells acs.org
Phenyl, Methyl, CH2OHBactericidal effects against E. coli and S. aureus researchgate.net

Dual Activity-Difference (DAD) Mapping in SAR Analysis

Dual Activity-Difference (DAD) mapping is a computational approach used to systematically characterize the Structure-Activity Relationships (SAR) of a set of compounds. rsc.orgresearchgate.netfiu.edu This method is particularly useful for analyzing the activity profiles of compounds against multiple targets or in different assays. A DAD map is a two-dimensional plot where each axis represents the difference in biological activity of a pair of compounds against two different targets. researchgate.net Each point on the map corresponds to a pair of compounds, allowing for a visual and quantitative analysis of the SAR. science.gov

This approach helps in identifying "activity switches," which are specific chemical substitutions that have an opposite effect on the activity of the compounds against two different targets. science.gov DAD mapping is a complementary tool for systematically exploring the SAR of a compound dataset and can guide lead optimization efforts, especially for developing compounds with dual activity or improved selectivity. rsc.orgresearchgate.net

In the context of benzimidazole derivatives, DAD maps have been employed to analyze their SAR as antiparasitic agents against Trichomonas vaginalis and Giardia intestinalis. rsc.orgresearchgate.net By comparing the activity similarity and molecular similarity of a comprehensive set of benzimidazoles, researchers can identify structural modifications that either enhance activity against both parasites or confer selectivity for one over the other. rsc.orgresearchgate.net This systematic analysis encourages simultaneous lead optimization for benzimidazole derivatives active against multiple protozoan species. rsc.orgresearchgate.net

The DAD map provides a powerful visualization of the SAR landscape, highlighting pairs of compounds where small structural changes lead to significant differences in activity. This information is invaluable for medicinal chemists in designing new derivatives with desired biological profiles.

Mechanistic Biological Investigations

In Vitro Biological Activity Studies

Antiproliferative and Anticancer Mechanisms

No specific studies detailing the antiproliferative and anticancer mechanisms of 2-(4-Bromophenyl)-1-ethyl-1H-benzo[d]imidazole were found. Research on other, structurally different benzimidazole (B57391) derivatives has shown potential anticancer activity through mechanisms like kinase inhibition or targeting topoisomerase, but these findings cannot be attributed to the specific compound . semanticscholar.orgmdpi.com

Interaction with Cellular Targets (e.g., Enzymes, Receptors)

There is no available data from scientific studies on the specific molecular interactions of this compound with cellular targets such as enzymes or receptors. While related benzimidazole compounds have been investigated as inhibitors of enzymes like 17β-HSD10, similar research for this compound has not been reported. nih.gov

Cellular Growth Inhibition Assays (e.g., MTT, SRB)

No published results from cellular growth inhibition assays, such as the MTT or SRB assays, are available for this compound. Consequently, its cytotoxic or cytostatic effects on cancer cell lines remain uncharacterized.

Antimicrobial Activity and Mechanisms

While some research has been conducted on the antimicrobial properties of the broader class of N-alkylated 2-(4-bromophenyl)-1H-benzimidazole derivatives, specific data for the ethyl derivative is not provided.

Antibacterial Efficacy and Mode of Action

A study on a series of N-substituted 2-(4-bromophenyl)-1H-benzimidazole derivatives reported that some compounds in the series showed promising antibacterial activity against E. coli and high activity against S. aureus. eresearchco.com However, the specific results for the 1-ethyl derivative were not detailed, making it impossible to report on its specific antibacterial efficacy or mode of action.

Antifungal Efficacy and Mode of Action

The same study that investigated antibacterial properties also screened the series of N-substituted 2-(4-bromophenyl)-1H-benzimidazole derivatives against the fungal species Candida albicans, Aspergillus niger, and Aspergillus clavatus. eresearchco.com As with the antibacterial results, specific data for this compound was not singled out. Another study investigated a different compound, 2-(p-bromophenyl)-5-nitro-1-ethyl benzimidazole, and found it to have potential antifungal activity, but the presence of the nitro group makes it structurally distinct from the subject of this article. researchgate.net

Antiviral and Antiparasitic Research Directions

The benzimidazole scaffold is a core structure in many compounds with a broad spectrum of biological activities, including antiviral and antiparasitic effects. While direct studies on this compound are limited, research on related benzimidazole derivatives provides insights into its potential in these areas.

Benzimidazole derivatives have been shown to exhibit a wide range of activities against various viruses and parasites. eresearchco.comnih.gov Their mechanism of action often involves interfering with essential processes in the pathogens' life cycles. For instance, in viruses, benzimidazoles can inhibit viral replication. In parasites, they can disrupt microtubule synthesis, a critical component of the cytoskeleton.

The structural features of this compound, such as the bromophenyl group, could play a significant role in its biological activity. Halogen atoms like bromine can enhance the lipophilicity of a molecule, potentially increasing its ability to cross cell membranes and interact with intracellular targets.

Further research is needed to specifically evaluate the antiviral and antiparasitic efficacy of this compound against a range of pathogens. Such studies would help to determine its spectrum of activity and potential as a lead compound for the development of new anti-infective agents.

Table 1: Antiviral and Antiparasitic Activities of Selected Benzimidazole Derivatives This table presents data on related benzimidazole compounds to illustrate the potential activities of the benzimidazole scaffold. Specific data for this compound is not currently available.

Compound TypePathogenActivity/Target
Benzimidazole RibonucleosidesHepatitis C Virus (HCV)Inhibition of viral RNA polymerase
Substituted BenzimidazolesHuman Cytomegalovirus (HCMV)Inhibition of viral DNA replication
AlbendazoleGiardia lambliaDisruption of microtubule polymerization
MebendazoleEchinococcus granulosusInhibition of glucose uptake

Anti-inflammatory Properties and Target Modulation

Benzimidazole derivatives are recognized for their anti-inflammatory properties. nih.gov While specific studies on this compound are not extensively documented, the general class of benzimidazoles has been investigated for its ability to modulate key targets in inflammatory pathways.

The anti-inflammatory effects of benzimidazoles are often attributed to their ability to inhibit pro-inflammatory enzymes and signaling molecules. These can include cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, and various cytokines that mediate the inflammatory response.

Future investigations into the anti-inflammatory potential of this compound would likely focus on its effects on key inflammatory mediators and its ability to modulate specific cellular signaling pathways.

Antioxidant Capacity Assessments

Research has indicated that benzimidazole derivatives possess antioxidant properties. A study investigating the in vitro antioxidant properties of a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives explored their ability to inhibit lipid peroxidation (LPO). nih.gov

In this study, the most active compound featured a p-bromophenyl substituent at the second position of the benzimidazole ring, which is structurally related to this compound. This particular derivative demonstrated a 57% inhibition of LPO, suggesting that the 4-bromophenyl moiety may contribute significantly to the antioxidant capacity of this class of compounds. nih.gov The antioxidant activity is thought to arise from the ability of the benzimidazole nucleus to donate a hydrogen atom, thereby neutralizing free radicals.

Table 2: Lipid Peroxidation (LPO) Inhibitory Activity of Benzimidazole Derivatives This table is based on a study of related acetohydrazide derivatives of benzimidazole to highlight the potential antioxidant activity conferred by the 2-(4-bromophenyl) substituent.

Compound DerivativeLPO Inhibitory Activity (%)
2-(p-Bromophenyl)-benzimidazole derivative57
2-(p-Chlorophenyl)-benzimidazole derivative45
2-(p-Methylphenyl)-benzimidazole derivative38
2-Phenyl-benzimidazole derivative31
Butylated Hydroxytoluene (BHT) - Standard65

Investigations into Target Modulation and Enzyme Inhibition

The benzimidazole scaffold is a versatile structure that can be modified to target a variety of enzymes and receptors, making it a valuable framework in drug discovery. While specific target modulation and enzyme inhibition studies for this compound are not widely available, research on related compounds provides a basis for potential areas of investigation.

One area of interest is the inhibition of kinases, which are enzymes that play crucial roles in cell signaling and are often dysregulated in diseases such as cancer. Benzimidazole derivatives have been developed as inhibitors of various kinases. semanticscholar.org For example, some 2-phenyl-1H-benzo[d]imidazole derivatives have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. nih.gov

The structural characteristics of this compound, including the planar benzimidazole ring system and the substituted phenyl ring, are features often found in molecules that interact with the active sites of enzymes. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

Further research could explore the inhibitory potential of this compound against a panel of enzymes, such as kinases, polymerases, or dehydrogenases, to identify specific biological targets and elucidate its mechanism of action.

Table 3: Examples of Enzyme Inhibition by Benzimidazole Derivatives This table provides examples of enzyme inhibition by various benzimidazole derivatives to illustrate the potential of this chemical class. Specific targets for this compound have not yet been identified.

Benzimidazole Derivative ClassEnzyme TargetTherapeutic Area
2-Phenyl-1H-benzo[d]imidazoles17β-HSD10Alzheimer's Disease
Substituted BenzimidazolesTyrosine Kinases (e.g., EGFR, HER2)Cancer
Benzimidazole RibonucleosidesViral PolymerasesAntiviral

Applications Beyond Biological Activity

Optoelectronic Material Applications

The conjugated π-system of benzimidazole (B57391) derivatives, which can be readily modified by substitution at the N-1 and C-2 positions, makes them attractive candidates for optoelectronic materials. These modifications allow for the fine-tuning of energy levels (HOMO/LUMO) and photophysical properties.

2-(4-Bromophenyl)-1-ethyl-1H-benzo[d]imidazole has been identified as an important organic intermediate for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net The benzimidazole moiety is a well-known electron-accepting unit, and its incorporation into larger molecular structures is a common strategy for developing electron-transporting or emissive materials for OLED devices. researchgate.nettandfonline.com The ethyl group at the N-1 position enhances solubility and improves film-forming properties, which are crucial for device fabrication, while the bromophenyl group at the C-2 position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, to build more complex, highly efficient OLED materials.

The photophysical properties of 2-aryl benzimidazole derivatives are characterized by absorption in the ultraviolet (UV) region and fluorescence emission, often in the visible part of the spectrum. These properties are governed by π→π* electronic transitions within the conjugated aromatic system. researchgate.net While specific spectral data for this compound is not extensively detailed in the literature, the behavior of closely related compounds provides significant insight into its expected characteristics.

For instance, studies on other 2-aryl benzimidazole and benzothiazole (B30560) (a structurally similar heterocycle) derivatives show strong fluorescence. sci-hub.se Derivatives of 2-(4-bromophenyl)benzothiazole, for example, exhibit fluorescence emissions in the 380 to 450 nm range (blue-violet) upon excitation at 330 nm. Similarly, other complex benzimidazole-based systems are known to be intensely fluorescent, with absorption maxima in the UV region and emission maxima in the blue-green region of the visible spectrum. sci-hub.se The UV-vis absorption spectra for related imidazole (B134444) derivatives show characteristic peaks between 340 nm and 410 nm, which are attributed to these π→π* transitions. researchgate.net

Interactive Table: Photophysical Properties of Related Benzimidazole Derivatives

Compound ClassAbsorption λmax (nm)Emission λmax (nm)Region of EmissionReference
2-(4-bromophenyl)benzothiazole Derivatives~330 (Excitation)380 - 450Blue-Violet
Benzimidazo-diazepine DerivativesUV RegionVisible RegionBlue-Green sci-hub.se
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol340, 406Not SpecifiedNot Specified researchgate.net
2,1,3-Benzoxadiazole Fluorophores~419Visible RegionBluish-Green researchgate.net

Chemo/Biosensor Development

The benzimidazole scaffold is an exceptional structural candidate for the development of optical chemical sensors due to its inherent properties, such as electron-accepting ability, π-bridging capability, and metal-ion chelating properties. researchgate.nettandfonline.com Many benzimidazole compounds emit characteristic fluorescence that can be modulated by the presence of specific analytes, making them suitable for creating highly sensitive and selective fluorescent chemosensors. researchgate.net

Functionalized benzimidazole systems have been successfully employed to detect a wide range of species:

Metal Ions: Benzimidazole-based sensors can selectively detect metal ions like Cu²⁺ and Zn²⁺. Detection often occurs via fluorescence quenching (a "turn-off" response) or a ratiometric shift in emission wavelength (a "turn-on" response) upon coordination with the metal ion. rsc.org

Anions: These systems can be designed for the selective recognition of anions. For example, a benzimidazole-functionalized BODIPY derivative was shown to exhibit a distinct color change from pink to yellow specifically in the presence of the hydrogen sulfate (B86663) anion (HSO₄⁻). mdpi.com Other sensors operate through the formation of hydrogen bonds, leading to a colorimetric or fluorescent response for anions like fluoride (B91410) (F⁻). researchgate.net

Organic Molecules: Benzimidazole derivatives have been developed as fluorescent chemosensors for detecting nitroaromatic explosives, such as picric acid, at picogram levels through a strong fluorescence quenching mechanism. researchgate.net

The design of these sensors often involves integrating a receptor unit (which binds the analyte) with the benzimidazole fluorophore. The binding event triggers a change in the electronic structure of the molecule, such as inhibiting photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), resulting in a measurable change in the optical signal. tandfonline.com

Catalytic Applications of Functionalized Benzimidazole Systems

Functionalized benzimidazoles, including structures like this compound, are pivotal precursors in the field of catalysis, primarily as a source of N-heterocyclic carbenes (NHCs). researchgate.net NHCs are a class of stable singlet carbenes that have become ubiquitous as ancillary ligands for transition metals, owing to their strong σ-donating properties which create stable and highly active organometallic catalysts.

The process typically involves the alkylation or arylation of one of the nitrogen atoms of the benzimidazole ring, followed by deprotonation to generate the NHC. This NHC can then be complexed with various transition metals like palladium, nickel, rhodium, and copper. researchgate.netrsc.org

Benzimidazole-tethered NHC complexes have demonstrated high efficacy in a variety of catalytic cross-coupling reactions, which are fundamental to modern synthetic chemistry:

Heck Coupling: Palladium-NHC complexes derived from benzimidazoles catalyze the reaction between aryl halides and alkenes. rsc.orgrsc.org

Suzuki-Miyaura Coupling: These catalysts are also active in the coupling of aryl halides with boronic acids. acs.org

Kumada Coupling: Nickel-NHC complexes have shown high activity for the coupling of aryl halides with Grignard reagents at room temperature. rsc.org

The functional groups on the benzimidazole scaffold play a crucial role in tuning the steric and electronic properties of the resulting NHC ligand, thereby influencing the activity and selectivity of the metal catalyst. researchgate.netrsc.org Furthermore, metal-free catalytic systems based on porous ionic polymers derived from benzimidazoles have been developed for applications such as the chemical fixation of carbon dioxide via CO₂ cycloaddition reactions. nih.gov

Future Perspectives and Research Challenges

Development of Novel Synthetic Methodologies

The synthesis of 2-aryl-1-alkyl-benzimidazoles, including the title compound, traditionally involves multi-step processes that can be time-consuming and may require harsh conditions. A common route involves the initial synthesis of 2-(4-bromophenyl)-1H-benzimidazole by reacting o-phenylenediamine (B120857) with 4-bromo benzoic acid in polyphosphoric acid at high temperatures, followed by N-alkylation using an ethyl halide in the presence of a base. eresearchco.com

Future research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic strategies. These "green" methodologies aim to reduce reaction times, minimize the use of hazardous solvents and reagents, and improve yields. jksus.orgnih.gov Key areas of development include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields compared to conventional heating methods. researchgate.netasianpubs.orgasianpubs.orgresearchgate.net The use of microwave irradiation for the condensation of o-phenylenediamine with aldehydes or carboxylic acids is a promising avenue for the rapid synthesis of the benzimidazole (B57391) core. researchgate.netscispace.com

Catalytic Innovations: The development of novel and reusable catalysts, such as zinc boron nitride (Zn-BNT), can facilitate the synthesis under milder conditions. nih.gov Lewis acids have also proven to be effective catalysts in greener alternative methods for synthesizing benzimidazole derivatives. mdpi.com

One-Pot Reactions: Combining multiple synthetic steps into a single procedure, known as one-pot synthesis, improves efficiency by eliminating the need to isolate intermediates. researchgate.net Research into one-pot methods for producing N-alkylated 2-aryl benzimidazoles is an active area.

Solvent-Free and Aqueous Systems: Moving away from volatile organic solvents towards solvent-free "neat" conditions or using water as a solvent aligns with the principles of green chemistry. jksus.orglookchem.com Incorporating surfactants like sodium dodecyl sulfate (B86663) (SDS) in aqueous systems can overcome solubility issues and enhance reaction rates. lookchem.com

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives
MethodologyKey FeaturesAdvantagesFuture Research Focus
Conventional SynthesisMulti-step; often requires high temperatures and strong acids (e.g., PPA). eresearchco.comWell-established and reliable.Improving efficiency and reducing environmental impact.
Microwave-Assisted SynthesisUses microwave irradiation to accelerate reactions. asianpubs.orgasianpubs.orgDrastically reduced reaction times, often higher yields, cleaner reactions. researchgate.netscispace.comOptimization for a wider range of substrates and scale-up.
Novel CatalysisEmploys heterogeneous or green catalysts (e.g., zeolites, Zn-BNT). nih.govscispace.comMilder reaction conditions, catalyst recyclability, improved selectivity. nih.govDevelopment of more efficient and cost-effective catalysts.
Aqueous/Solvent-Free SynthesisUtilizes water as a solvent or reactions are run under neat conditions. jksus.orgEnvironmentally benign, simplified workup procedures.Overcoming substrate solubility limitations. lookchem.com

Elucidation of Complex Biological Mechanisms

Benzimidazole derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties. nih.govresearchgate.net Their structural similarity to naturally occurring purine (B94841) nucleotides allows them to interact with various biopolymers and biological targets. nih.govresearchgate.net While specific biological data for 2-(4-Bromophenyl)-1-ethyl-1H-benzo[d]imidazole is not extensively documented, its structural class is a hotbed of pharmacological research.

A significant future challenge is to move beyond identifying activities to deeply understanding the complex molecular mechanisms that underpin them. For instance, in cancer therapy, 2-aryl-benzimidazole derivatives have been shown to act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis. nih.govnih.gov Other benzimidazole-based compounds function as potent protein kinase inhibitors, targeting enzymes like EGFR which are often dysregulated in cancer. nih.govnih.gov

Future research will likely focus on:

Target Deconvolution: Identifying the specific protein targets and signaling pathways modulated by compounds like this compound.

Mechanism of Action Studies: Investigating how these molecules interact with their targets at a molecular level, for example, by inhibiting enzyme activity, disrupting protein-protein interactions, or interfering with DNA replication. arabjchem.org

Anthelmintic Action: A primary mechanism for benzimidazole anthelmintics is the inhibition of microtubule polymerization by binding to β-tubulin in the parasite's cytoskeleton. Further studies are needed to understand the specifics of this interaction and to combat emerging drug resistance.

Structure-Activity Relationship (SAR): Systematically modifying the structure of the lead compound to understand how different functional groups (e.g., the bromophenyl group at C2, the ethyl group at N1) influence potency and selectivity. researchgate.netrroij.com

Table 2: Biological Activities and Mechanisms of Benzimidazole Scaffolds
Biological ActivityPotential Mechanism of ActionResearch Objective
AnticancerInhibition of tubulin polymerization; Inhibition of protein kinases (e.g., EGFR, Aurora kinase, VEGFR-2). nih.govnih.govIdentify specific kinase targets; understand apoptosis induction pathways. nih.gov
AntiviralInhibition of viral polymerases or proteases; blocking viral entry into host cells. rroij.comElucidate interactions with viral proteins; overcome viral resistance.
AnthelminticBinding to β-tubulin, inhibiting microtubule formation in parasites. Characterize binding sites; develop strategies against resistant strains.
AntimicrobialDisruption of microbial cellular processes. researchgate.netIdentify novel bacterial or fungal targets.

Expansion into New Material Science Applications

The rigid, planar, and electron-rich structure of the benzimidazole core makes it an excellent candidate for applications in material science. alfa-chemistry.com this compound has been identified as an important intermediate for organic light-emitting diode (OLED) materials. nih.gov The benzimidazole moiety provides thermal stability and electron-transporting capabilities, which are crucial for the longevity and efficiency of OLED devices. alfa-chemistry.com

The future of benzimidazoles in material science is bright, with potential for expansion into several new and advanced applications:

Organic Electronics: Beyond OLEDs, benzimidazole derivatives are being explored as n-type semiconductors for organic thin-film transistors (OTFTs) and as components in organic photovoltaics (OPVs). acs.org Their ability to be combined with hole-transporting groups could lead to the development of high-performance ambipolar semiconductor materials. alfa-chemistry.com

Corrosion Inhibitors: The presence of nitrogen heteroatoms and π-electrons in the benzimidazole ring allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, particularly in acidic environments. proquest.comonepetro.orgacs.orgrsc.org Future work will involve designing derivatives with enhanced adsorption properties for use in challenging industrial settings, such as high-pressure supercritical CO2 environments. onepetro.org

Dyes and Pigments: The stable, conjugated system of polycyclic benzimidazoles makes them suitable for use as high-performance pigments and dyes. acs.org

Organic Solderability Preservatives: In the manufacturing of printed circuit boards, benzimidazoles can be used to protect copper surfaces from oxidation, ensuring good solderability. wikipedia.org

Table 3: Material Science Applications of Benzimidazole Derivatives
Application AreaKey Properties of Benzimidazole CoreFuture Research Direction
OLEDs / Organic ElectronicsElectron-transporting ability, thermal stability, rigid planar structure, fluorescence. alfa-chemistry.comDevelopment of novel host materials and efficient blue light-emitters. acs.org
Corrosion InhibitionAdsorption onto metal surfaces via heteroatoms and π-electrons. proquest.comrsc.orgDesigning inhibitors for extreme environments (high pressure/temperature). onepetro.org
High-Performance PigmentsHigh stability and strong light absorptivity. acs.orgTuning color and properties through chemical modification.
Printed Circuit BoardsFormation of a protective layer on copper. wikipedia.orgDeveloping more effective and environmentally friendly preservative formulations.

Challenges in Structure-Based Drug Design Leveraging Benzimidazole Scaffolds

While the benzimidazole scaffold is considered "privileged" in drug discovery, its use in structure-based drug design is not without challenges. nih.gov This design approach relies on the three-dimensional structure of a biological target to guide the creation of potent and selective inhibitors. rroij.com For benzimidazole-based drugs, particularly kinase inhibitors, several hurdles must be overcome.

Key challenges include:

Achieving Selectivity: The human genome contains over 500 protein kinases, many of which share highly conserved ATP-binding pockets. rroij.com Designing a benzimidazole derivative that inhibits a specific target kinase without affecting others (off-target effects) is a major challenge that requires meticulous structural modification. nih.gov

Overcoming Drug Resistance: Cancer cells and microbes can develop resistance to drugs through mutations in the target protein's binding site. A significant challenge is to design "next-generation" benzimidazole inhibitors that can effectively bind to both the original (wild-type) and mutated forms of the target.

Physicochemical Properties: While the benzimidazole core is stable, modifications can lead to poor solubility, which hinders bioavailability and complicates administration. arabjchem.org Balancing the potency of a compound with its drug-like properties (e.g., solubility, membrane permeability) is a critical and often difficult aspect of drug design. mdpi.com

Predictive Modeling: The flexibility of both the drug molecule and the protein target's binding site can complicate computational modeling. Accurately predicting how a novel benzimidazole derivative will bind and its resulting biological activity remains a significant computational challenge. mdpi.com

Future efforts will require an integrated approach, combining computational tools like molecular docking with experimental validation to rationally design benzimidazole derivatives with improved selectivity, potency against resistant targets, and favorable pharmacokinetic profiles. ijpsjournal.commdpi.com

Table 4: Challenges and Strategies in Benzimidazole Drug Design
ChallengeDescriptionPotential Strategy
SelectivityInhibiting the intended target without causing off-target effects, especially among highly similar proteins like kinases. rroij.comExploiting subtle structural differences outside the conserved binding site; structure-activity relationship (SAR) studies. nih.gov
Drug ResistanceMutations in the target protein that reduce the binding affinity of the drug.Designing inhibitors that bind to different conformations of the target or to regions unaffected by common mutations.
Poor Solubility/BioavailabilityCompounds may be highly potent in vitro but have poor absorption or distribution in vivo due to low water solubility. arabjchem.orgIncorporating polar functional groups or using advanced drug delivery formulations. arabjchem.org
Predictive AccuracyComputational models may not fully capture the dynamic nature of drug-receptor interactions. mdpi.comIntegrating molecular dynamics simulations with docking; validating computational hits with biophysical and cellular assays.

Q & A

Basic Research Question

  • Bacterial strains : Test against S. aureus and S. typhi using agar dilution or broth microdilution (MIC determination) .
  • Controls :
    • Positive : Standard antibiotics (e.g., ciprofloxacin).
    • Negative : Solvent-only controls (DMSO ≤1% v/v).
  • Endpoint metrics : Minimum inhibitory concentration (MIC) and zone of inhibition (ZOI) assays .

What strategies enhance the pharmacological activity of benzimidazole derivatives while maintaining metabolic stability?

Advanced Research Question

  • Late-stage diversification : Pd-catalyzed C–H functionalization to introduce electron-withdrawing groups (e.g., -CF3) at the 4-position of the phenyl ring, improving target binding .
  • Prodrug approaches : Ethyl esterification of carboxyl groups to enhance bioavailability, as seen in anti-inflammatory derivatives .
  • Computational modeling : QSAR (quantitative structure-activity relationship) studies correlate substituent electronegativity with antimicrobial potency .

How do solvent effects and pH influence the stability of this compound in biological assays?

Advanced Research Question

  • pH-dependent degradation : The benzimidazole core undergoes hydrolysis under strongly acidic (pH <3) or basic (pH >10) conditions, forming benzimidazole-opened byproducts.
  • Solvent compatibility : Stable in DMSO for stock solutions, but avoid aqueous buffers with high chloride content to prevent precipitation .
  • Long-term storage : Lyophilized form at -20°C preserves integrity >6 months .

What crystallographic databases and software are recommended for refining the structure of this compound?

Basic Research Question

  • Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) for small-molecule crystallography .
  • Databases : Cambridge Structural Database (CSD) entries for analogous bromophenyl benzimidazoles (e.g., refcode XEGWUZ ).
  • Validation tools : PLATON for checking symmetry and intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.